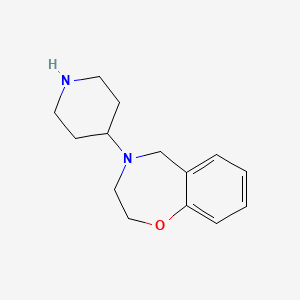
4-(3-Hydroxypropoxy)-3-methyl-benzoic acid
Descripción general
Descripción
4-(3-Hydroxypropoxy)-3-methyl-benzoic acid is a chemical compound with the molecular formula C10H12O4 . It has an average mass of 196.200 Da and a monoisotopic mass of 196.073563 Da .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a benzoic acid group attached to a hydroxypropoxy group . The molecule has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 freely rotating bonds .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 371.7±17.0 °C at 760 mmHg, and a flash point of 148.9±14.4 °C . It has a molar refractivity of 50.7±0.3 cm3, a polar surface area of 67 Å2, and a molar volume of 156.5±3.0 cm3 .Aplicaciones Científicas De Investigación
Polymer Synthesis and Characterization
- Doping of Polyaniline : A study by Amarnath and Palaniappan (2005) explored a new class of dopants including benzoic acid and its substituted derivatives for polyaniline. These dopants, including 3-methylbenzoic acid, were mixed with polyaniline in 1-methyl-2-pyrrolidone solvent, showing that polyaniline-benzoic acid salt exhibited high conductivity (10−2 S/cm) compared to polyaniline-substituted benzoic acid salts (10−3–10−5 S/cm) (Amarnath & Palaniappan, 2005).
Coordination Polymers and Metal Complexes
- Metal Complex Synthesis : Rad et al. (2016) synthesized metal complexes and coordination polymers using (E)-4-hydroxy-3-((quinolin-8-ylimino)methyl)benzoic acid, showcasing structures ranging from discrete mononuclear complexes to two-dimensional coordination polymers. These compounds exhibited strong fluorescence emission and gas sensing properties, indicating potential applications in sensing technologies (Rad et al., 2016).
Chemical Modifications and Applications
- Synthesis of Novel Derivatives : Satpute et al. (2018) focused on the synthesis and antibacterial activity of novel 3-Hydroxy benzoic acid hybrid derivatives. These derivatives exhibited potential antibacterial properties, suggesting applications in developing new chemotherapeutic agents (Satpute, Gangan, & Shastri, 2018).
Optical and Fluorescent Properties
- Fluorescence Probes : Setsukinai et al. (2003) developed novel fluorescence probes based on benzoic acid derivatives to detect reactive oxygen species, showcasing the utility of these compounds in biological and chemical applications (Setsukinai et al., 2003).
Propiedades
IUPAC Name |
4-(3-hydroxypropoxy)-3-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-8-7-9(11(13)14)3-4-10(8)15-6-2-5-12/h3-4,7,12H,2,5-6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQBHUNKAPLXQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)OCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(tert-Butyl)phenyl]tetrahydro-2H-pyran-4-ol](/img/structure/B1465508.png)
![(3S,8AR)-3-Butyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1465509.png)
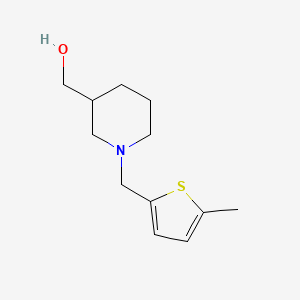
![1-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1465513.png)
![N-{[4-(trifluoromethoxy)phenyl]methyl}cyclobutanamine](/img/structure/B1465515.png)
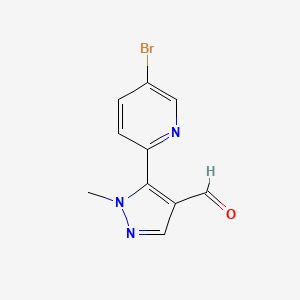
![1-{3-Amino-2-[(tert-butoxycarbonyl)amino]-3-oxopropyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1465518.png)
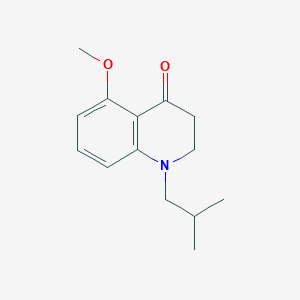
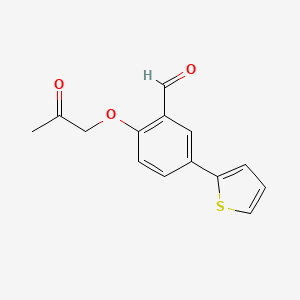

![7-Methyl-7,11-diazaspiro[5.6]dodecane](/img/structure/B1465525.png)
![1-[1-(3-Fluoro-4-methylbenzyl)-5-(1-hydroxyethyl)-2-piperazinyl]-1-ethanol](/img/structure/B1465527.png)
![5-[2-(tert-Butyl)-4-pyrimidinyl]-2-chlorobenzoic acid](/img/structure/B1465529.png)
